

# In-Depth Technical Guide: 5-(4-Bromophenyl)-5-oxopentanoic Acid

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## Compound of Interest

Compound Name: 5-(4-Bromophenyl)-5-oxopentanoic acid

Cat. No.: B1281946

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CAS Number: 35333-26-7

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(4-Bromophenyl)-5-oxopentanoic acid**, a valuable building block in medicinal chemistry and drug discovery. While detailed experimental studies on this specific molecule are not extensively available in public literature, this document consolidates known information and provides theoretical frameworks for its synthesis and potential applications based on established chemical principles and data from structurally related compounds.

## Core Physicochemical Properties

The fundamental properties of **5-(4-Bromophenyl)-5-oxopentanoic acid** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Source
CAS Number	35333-26-7	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrO <sub>3</sub>	[1][2][4]
Molecular Weight	271.11 g/mol	[1][2][4]
Purity	Typically ≥97%	[2]
Storage	Room temperature, sealed in a dry environment	[2][4]
SMILES	<chem>O=C(O)CCCC(C1=CC=C(Br)C=C1)=O</chem>	[4]
InChIKey	YWKKQTFYOQBCBE-UHFFFAOYSA-N	

## Synthesis and Experimental Protocols

The most probable synthetic route for **5-(4-Bromophenyl)-5-oxopentanoic acid** is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.[5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

### Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[5][6][7][8] Researchers should optimize reaction conditions for specific laboratory settings.

Materials:

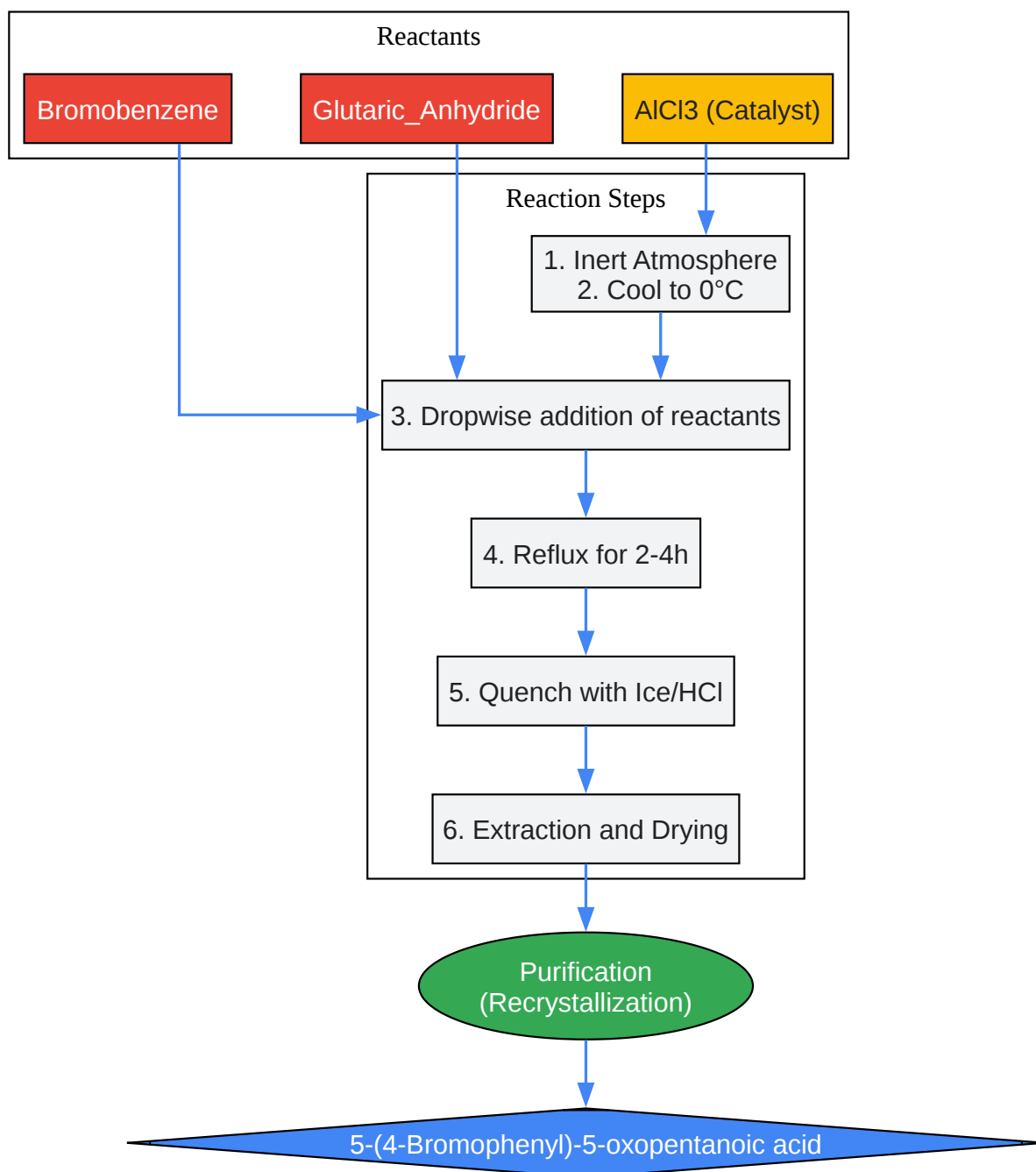
- Bromobenzene
- Glutaric anhydride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM) or other suitable inert solvent

- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and anhydrous dichloromethane.
- Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred  $\text{AlCl}_3$  suspension.
- After the addition is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at  $0^\circ\text{C}$ .
- Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to  $0^\circ\text{C}$  and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- The crude **5-(4-Bromophenyl)-5-oxopentanoic acid** can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).



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Synthetic Workflow for **5-(4-Bromophenyl)-5-oxopentanoic acid**.

## Spectroscopic Characterization

As of the date of this document, specific, publicly available spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **5-(4-Bromophenyl)-5-oxopentanoic acid** is limited.

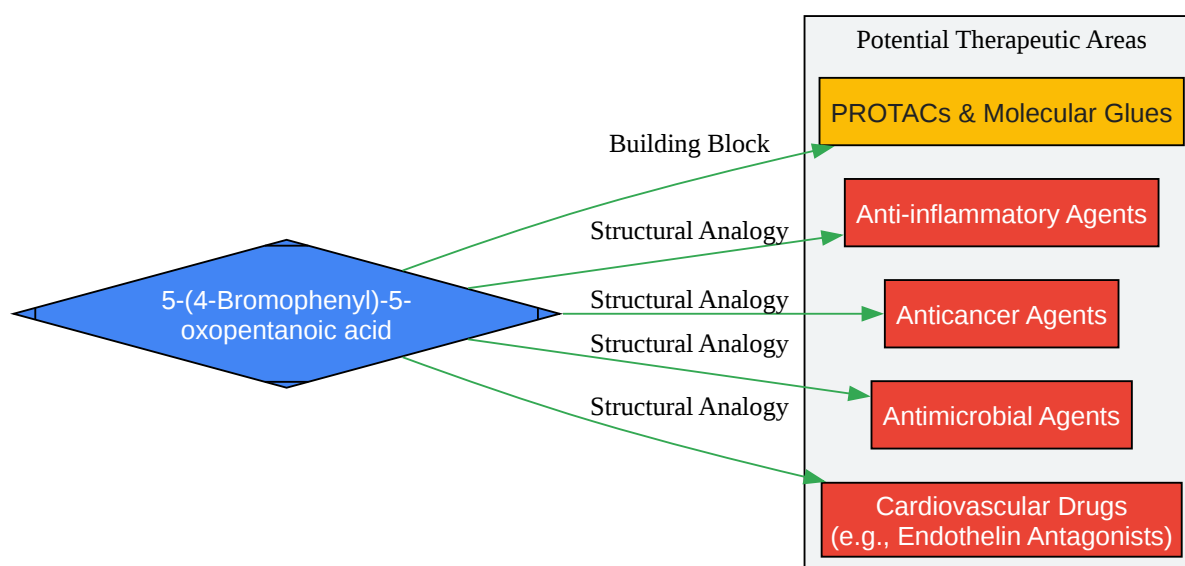
Researchers synthesizing this compound will need to perform their own analyses to confirm its structure and purity.

## Potential Applications in Drug Discovery and Development

While direct biological activity data for **5-(4-Bromophenyl)-5-oxopentanoic acid** is not widely published, its chemical structure suggests several potential applications in medicinal chemistry.

- **Building Block for Protein Degraders:** This compound is classified by some chemical suppliers as a "Protein Degradation Building Block".<sup>[2]</sup> This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues. The carboxylic acid and the bromophenyl moiety can serve as handles for further chemical modification to link to a ligand for a target protein and an E3 ubiquitin ligase ligand.
- **Scaffold for Bioactive Molecules:** The core structure of a substituted phenyl group linked to a flexible carboxylic acid chain is a common motif in various therapeutic agents. Structurally similar compounds have been investigated for a range of biological activities:
  - **Anti-inflammatory and Analgesic Agents:** The related compound, 5-(4-Fluorophenyl)-5-oxopentanoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.<sup>[9]</sup>
  - **Anticancer and Antimicrobial Agents:** Derivatives of 5-oxopyrrolidine, which can be synthesized from related pentanoic acid structures, have shown promising anticancer and antimicrobial activities.<sup>[10]</sup>
  - **Endothelin Receptor Antagonists:** The 4-bromophenyl moiety is present in potent drugs like Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial

hypertension.[11]



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Potential Applications of the Core Scaffold.

## Conclusion

**5-(4-Bromophenyl)-5-oxopentanoic acid** is a readily synthesizable compound with significant potential as a versatile building block in modern drug discovery. Its primary utility likely lies in its application as a scaffold for creating more complex molecules, particularly in the burgeoning field of targeted protein degradation. While direct biological data on this specific molecule is scarce, the established activities of structurally related compounds provide a strong rationale for its exploration in various therapeutic areas. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and full potential in the development of novel therapeutics.

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